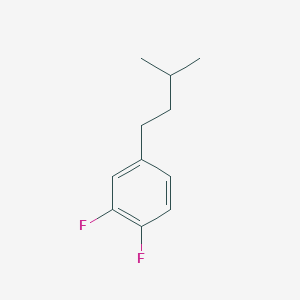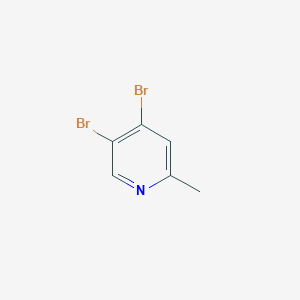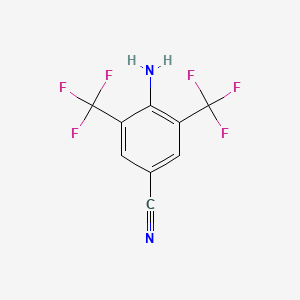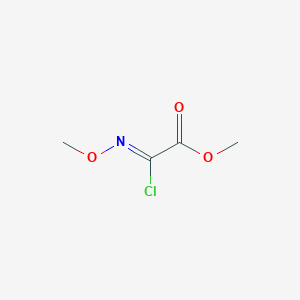![molecular formula C11H18F2N2O2 B6325030 t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1823273-12-6](/img/structure/B6325030.png)
t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate
説明
T-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate is a chemical compound with the CAS Number: 1823273-12-6 . It has a molecular weight of 248.27 . The compound is stored in a refrigerator and has a physical form of oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is an oil-like substance stored at refrigerator temperatures .科学的研究の応用
Environmental Degradation and Analysis
Microbial Degradation : Polyfluoroalkyl chemicals, including those with structures related to t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate, are subject to environmental degradation processes. A review focuses on the microbial degradation of these substances, highlighting the transformation into perfluoroalkyl carboxylic acids and sulfonic acids through environmental processes. This research underscores the importance of understanding the biodegradation pathways for managing the environmental impact of polyfluoroalkyl substances (Liu & Avendaño, 2013).
Decomposition Techniques : Studies on the decomposition of similar compounds, such as Methyl Tert-Butyl Ether (MTBE), using advanced oxidation processes demonstrate the feasibility of applying techniques like radio frequency (RF) plasma reactors for environmental remediation. These findings could be relevant to the decomposition or transformation of related fluorochemicals for environmental protection (Hsieh et al., 2011).
Chemical Synthesis and Applications
Synthesis Techniques : The use of trifluoromethanesulfonic acid in organic synthesis, including its application in the formation of carbon–carbon and carbon–heteroatom bonds, as well as in the synthesis of carbo- and heterocyclic structures, provides insight into the chemical reactivity and potential applications of fluorinated compounds in research and industry (Kazakova & Vasilyev, 2017).
Biological Production and Separation : The biological production and downstream processing of chemicals like 1,3-propanediol and 2,3-butanediol highlight the significance of biotechnological approaches in producing and purifying chemicals that have a wide range of industrial applications. Such methodologies could potentially apply to the production and purification of related fluorinated compounds (Xiu & Zeng, 2008).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapors/spray should be avoided .
特性
IUPAC Name |
tert-butyl 3,3-difluoro-1,7-diazaspiro[3.4]octane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPRNRPYIYPRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B6324982.png)









